5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
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Overview
Description
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol is a chemical compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a pyridine ring. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method includes the direct fluorination of pyridine derivatives, where trifluoromethyl groups are introduced into the pyridine ring . Industrial production methods often rely on these synthetic routes, with optimizations for large-scale production to meet the demand for this compound in various applications.
Chemical Reactions Analysis
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol has a wide range of scientific research applications:
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol can be compared with other trifluoromethyl-substituted pyridines, such as:
2-Hydroxy-5-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but lacks the methoxy group, resulting in different chemical and biological properties.
2-Methoxy-5-(trifluoromethyl)phenyl isocyanate: This compound has an isocyanate group instead of a hydroxyl group, leading to different reactivity and applications.
5-[3-(Trifluoromethyl)phenyl]-2-furoic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-12-3-2-9(13(14,15)16)5-11(12)8-4-10(18)7-17-6-8/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULITDNXIYHZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=CN=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683211 |
Source
|
Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-12-6 |
Source
|
Record name | 5-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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